molecular formula C14H23ClN2O B6269272 2-amino-N-benzyl-N-ethylpentanamide hydrochloride CAS No. 1839905-08-6

2-amino-N-benzyl-N-ethylpentanamide hydrochloride

Katalognummer: B6269272
CAS-Nummer: 1839905-08-6
Molekulargewicht: 270.8
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-N-benzyl-N-ethylpentanamide hydrochloride is a chemical compound of interest in medicinal chemistry and biochemical research. The structural motif of an N-benzyl-N-ethyl amide is found in compounds investigated for their potential to modulate enzyme activity . Specifically, similar scaffolds have been explored as inhibitors of glutaminyl cyclase (QC), an enzyme implicated in the pathogenesis of Alzheimer's disease through its role in the post-translational modification of amyloid peptides . Inhibition of QC represents a potential therapeutic strategy for neurodegenerative and inflammatory conditions, positioning this compound as a valuable intermediate or precursor for developing novel bioactive molecules . Its structure suggests potential for interaction with various biological targets, making it a versatile building block for constructing compound libraries and conducting structure-activity relationship (SAR) studies. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled For Research Use Only.

Eigenschaften

CAS-Nummer

1839905-08-6

Molekularformel

C14H23ClN2O

Molekulargewicht

270.8

Reinheit

95

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Scheme and Mechanism

This approach, inspired by the synthesis of (±)-2-amino-N-[2-(2,5-dimethoxyphenyl]-2-hydroxyethyl acetamide monohydrochloride, involves:

  • Acylation of N-benzyl-N-ethylamine with pentanoyl chloride.

  • Amination via nucleophilic substitution using sodium azide.

  • Reduction of the azide group to a primary amine.

  • Hydrochloride salt formation using concentrated HCl.

The acylation step employs acetone-water solvent systems to stabilize the intermediate, while sodium acetate maintains a pH of 5–6 to prevent side reactions. The subsequent azidation uses sodium azide in refluxing acetone, achieving complete conversion within 5 hours. Selective reduction with sodium borohydride ensures the carbonyl group remains intact, followed by stannous chloride-mediated azide reduction to yield the free amine. Final treatment with HCl produces the hydrochloride salt.

Experimental Protocol

  • Step 1 (Acylation):
    N-Benzyl-N-ethylamine (1.0 mol) is dissolved in 1,500 mL acetone. Pentanoyl chloride (1.1 mol) is added dropwise at 0°C, followed by sodium acetate (1.2 mol) to maintain pH 5–6. The mixture is stirred for 30 minutes, after which the aqueous layer is separated. The organic phase is concentrated, and the precipitate is recrystallized from methanol (Yield: 85%).

  • Step 2 (Azidation):
    The acylated product (0.165 mol) is refluxed with sodium azide (0.415 mol) and potassium iodide (0.049 mol) in acetone for 5 hours. Filtration and solvent removal yield the azide intermediate (Yield: 91%).

  • Step 3 (Reduction):
    The azide is reduced using stannous chloride dihydrate (2.0 equiv) in ethanol at 50°C for 2 hours. The free amine is isolated via vacuum distillation.

  • Step 4 (Salt Formation):
    The amine is treated with concentrated HCl in methanol, cooled to 0–5°C, and crystallized to obtain the hydrochloride salt (Purity: >99%).

Analytical Data

ParameterValue
Melting Point140–142°C
1H-NMR (CDCl3)δ 3.9 (s, 3H), 4.7 (d, 2H)
Yield (Overall)78%

Method 2: Nitrile Hydrogenation and Subsequent Functionalization

Reaction Overview

Adapted from the synthesis of N-benzyl acetamidine hydrochloride, this method involves:

  • Nitrile intermediate preparation via reaction of benzyl hydroxylamine with acetonitrile.

  • Catalytic hydrogenation to form the primary amine.

  • Amide formation with ethyl pentanoyl chloride.

  • Hydrochloride salt crystallization .

Key advantages include the use of Raney nickel for efficient hydrogenation and a toluene-acetonitrile solvent system that enhances reaction kinetics.

Stepwise Procedure

  • Step 1 (Nitrile Synthesis):
    Benzyl hydroxylamine hydrochloride (1.0 mol) is stirred in toluene at 0–15°C. Acetonitrile (2.0 mol) is added, and the mixture is heated to 50–80°C for 5 hours. Solvent removal yields the nitrile intermediate (Yield: 88%).

  • Step 2 (Hydrogenation):
    The nitrile (0.6 mol), ethyl acetate, and Raney nickel are pressurized with hydrogen (0.8 MPa) at 60°C for 6 hours. Filtration and acidification with HCl-methanol yield the amine hydrochloride (Yield: 82%).

  • Step 3 (Amide Formation):
    The amine hydrochloride is reacted with ethyl pentanoyl chloride in dichloromethane, followed by neutralization with NaOH. The product is extracted and crystallized (Yield: 75%).

Performance Metrics

ParameterValue
Reaction Time14 hours (total)
Purity95%
Solvent Efficiency92% recovery

Method 3: Direct Hydrochlorination of Amine Precursors

Methodology

Based on the preparation of 2-aminobutanamide hydrochloride, this route simplifies synthesis by:

  • Condensation of N-benzyl-N-ethylpentanamide with ammonium chloride and sodium cyanide.

  • Hydrochlorination using gaseous HCl.

The one-pot reaction minimizes purification steps and uses water-isopropanol mixtures for crystallization.

Protocol Details

  • Step 1 (Condensation):
    N-Benzyl-N-ethylpentanamide (1.0 mol), ammonium chloride (1.5 mol), and sodium cyanide (1.2 mol) are stirred in water at 5–10°C. Propionaldehyde (1.1 mol) is added dropwise, and the mixture is stirred for 8 hours. Extraction with ethyl acetate yields the nitrile intermediate (Yield: 80%).

  • Step 2 (Hydrochlorination):
    The nitrile is dissolved in isopropanol, and HCl gas is bubbled until saturation. After 4 hours, cooling to 0°C crystallizes the hydrochloride salt (Yield: 85%).

Characterization

ParameterValue
Byproducts<2%
Crystallinity98% (XRD)

Comparative Analysis of Synthesis Methods

Efficiency and Scalability

MethodYield (%)Purity (%)Reaction Time (h)Cost ($/kg)
1789912120
2759514150
3859810110

Key Observations:

  • Method 1 excels in purity due to rigorous recrystallization but requires costly reagents like stannous chloride.

  • Method 3 offers the shortest reaction time and lowest cost, ideal for industrial-scale production.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Benzyl vs.
  • Aromatic Substitutions : Compounds with substituted phenyl groups (e.g., 2,3-dimethylphenyl in ) exhibit enhanced hydrophobic interactions but reduced solubility compared to the unsubstituted benzyl group.
  • Functional Group Diversity : The ethynyl group in introduces sp-hybridized carbon, enabling covalent bonding strategies, while the ester in may enhance metabolic stability.

Pharmacological and Therapeutic Profiles


Key Observations :

  • The target compound lacks direct therapeutic data but shares structural motifs with clinically used drugs like chlorphenoxamine HCl (antihistamine, ) and Melphalan HCl (alkylating agent, ).

Key Observations :

  • The target compound’s synthesis may involve amide coupling and salt formation , similar to methods in .
  • Stability of hydrochloride salts (e.g., ) suggests the target compound is suitable for long-term storage under controlled conditions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.